2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Derivatization Reagent in Wine Analysis
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene has been utilized as a derivatization reagent for the analysis of biogenic amines in wines. This compound has shown effectiveness in precolumn derivatization of amines like histamine, tryptamine, tyramine, and phenylethylamine, leading to high purity derivatives characterized by NMR. Its application in wine samples demonstrated high repeatability and accuracy, with benefits such as lower solvent consumption and reduced analysis time compared to other methods (Jastrzębska et al., 2016).
Influence on Mesomorphic Properties
In liquid crystal research, the compound's derivatives have been investigated for their effects on the mesomorphic properties of certain materials. Specifically, the influence of terminal and lateral substitution on phase transition temperatures and the stability of the smectic A phase in liquid crystals has been studied. This research provides insights into the design and optimization of liquid crystal materials for various applications (Dabrowski et al., 1995).
Synthesis and Nucleophilic Aromatic Substitution
Another area of application is in the synthesis and nucleophilic aromatic substitution reactions. The compound has been used in the preparation of various derivatives through nucleophilic aromatic substitution, demonstrating its versatility in synthetic organic chemistry. These reactions provide novel benzenes with specific substitution patterns, which are useful for further chemical studies and applications (Ajenjo et al., 2016).
Dissociative Electron Attachment Study
This compound has also been studied in the context of dissociative electron attachment (DEA). Research in this area involves understanding the interactions of electrons with molecules, which is crucial in fields like radiation chemistry and material science. Such studies provide valuable insights into the behavior of molecules under electron impact and the resulting ion formation (Wnorowska et al., 2014).
Microwave Assisted Synthesis
It has been used in the microwave-assisted synthesis of fluorinated heterocyclic compounds, demonstrating an efficient method to enhance yields and reduce reaction times in the preparation of complex organic molecules. This approach is significant in speeding up chemical synthesis and improving yield efficiencies (Loghmani-Khouzani et al., 2005).
Properties
IUPAC Name |
2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7-3-6(13(14)15)2-1-5(7)4-8(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQAKMGVDNVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.